(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol
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Overview
Description
(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is an organic compound characterized by the presence of a hydrazone functional group, a nitro group, and a trifluoromethyl group
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the nitro and trifluoromethyl groups can enhance the biological activity and metabolic stability of drug candidates.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol typically involves the condensation of 2-hydroxybenzaldehyde with 2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone group can be reduced to a hydrazine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding amino derivative.
Reduction: The major product would be the hydrazine derivative.
Substitution: The major products would be alkylated or acylated phenol derivatives.
Mechanism of Action
The mechanism of action of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((2-(2-nitrophenyl)hydrazono)methyl)phenol
- (E)-2-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol
- (E)-2-((2-(2-nitro-4-(methyl)phenyl)hydrazono)methyl)phenol
Uniqueness
(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-[[2-nitro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c15-14(16,17)10-5-6-11(12(7-10)20(22)23)19-18-8-9-3-1-2-4-13(9)21/h1-8,19,21H/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYSDPCCJZRTO-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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